(Dimethylamino)(2-methylphenyl)acetic acid hydrochloride
Description
(Dimethylamino)(2-methylphenyl)acetic acid hydrochloride (molecular formula: C₁₁H₁₆ClNO₂; molecular weight: 229.70 g/mol) is a tertiary amine salt characterized by a dimethylamino group and a 2-methylphenyl substituent attached to an acetic acid backbone. These compounds typically exhibit applications in pharmaceutical synthesis and organic chemistry due to their bioactive moieties and solubility profiles.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(dimethylamino)-2-(2-methylphenyl)acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-8-6-4-5-7-9(8)10(11(13)14)12(2)3;/h4-7,10H,1-3H3,(H,13,14);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYIIJYNVYYJNDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C(=O)O)N(C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Dimethylamino)(2-methylphenyl)acetic acid hydrochloride typically involves the reaction of 2-methylphenylacetic acid with dimethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then purified and converted into its hydrochloride salt form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and purification systems to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
(Dimethylamino)(2-methylphenyl)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The dimethylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
(Dimethylamino)(2-methylphenyl)acetic acid hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Mechanism of Action
The mechanism of action of (Dimethylamino)(2-methylphenyl)acetic acid hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can interact with enzymes and receptors, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and receptor binding .
Comparison with Similar Compounds
Meta vs. Para Substitution
- (Dimethylamino)(3-methylphenyl)acetic acid hydrochloride (meta-substituted): Molecular formula: C₁₁H₁₆ClNO₂; molecular weight: 229.70 g/mol. Exhibits enhanced solubility in polar solvents compared to the para isomer due to steric and electronic effects . Parent compound CID: 24258975 (dimethylamino-m-tolyl-acetic acid).
- (Dimethylamino)(4-methylphenyl)acetic acid hydrochloride (para-substituted): Molecular formula: C₁₁H₁₆ClNO₂; molecular weight: 229.70 g/mol.
Ortho-Substituted Analogs
- Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride (ortho-chloro substituent): Molecular formula: C₁₀H₁₁Cl₂NO₂; molecular weight: 248.10 g/mol. The electronegative chlorine atom at the ortho position enhances hydrogen bonding, influencing crystallization behavior .
Functional Group Variations
Amino Group Modifications
- 2-(Methylamino)-2-phenylacetic acid hydrochloride: Replaces dimethylamino with methylamino, reducing steric hindrance. Molecular weight: 201.67 g/mol; purity: ≥95% . Increased acidity (pKa ~3.5) due to weaker electron-donating effects compared to dimethylamino analogs .
Halogenated Derivatives
- (Dimethylamino)(2-fluorophenyl)acetic acid hydrochloride: Molecular formula: C₁₀H₁₃ClFNO₂; molecular weight: 233.67 g/mol.
Table 1: Comparative Analysis of Key Compounds
Research Findings and Implications
- Conformational Stability : Ortho-substituted analogs (e.g., 2-chloro derivatives) exhibit distinct N–H bond conformations compared to meta/para isomers, influencing their solid-state packing and solubility .
- Synthetic Utility: Hydrochloride salts of similar amines (e.g., diphenylamine HCl) are synthesized via ethanol-HCl precipitation, a method applicable to the target compound .
Biological Activity
(Dimethylamino)(2-methylphenyl)acetic acid hydrochloride, a compound with notable biological properties, has garnered attention in various fields, including pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
- Chemical Formula : CHClN\O
- Molecular Weight : 229.71 g/mol
- Solubility : The hydrochloride form enhances solubility in aqueous environments, facilitating its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes, potentially affecting metabolic pathways.
- Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing physiological responses.
- Cell Membrane Interaction : Its hydrophobic and hydrophilic regions allow it to interact with cell membranes, altering permeability and function.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of this compound against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 0.0195 mg/mL | |
| Bacillus subtilis | 0.0048 mg/mL | |
| Candida albicans | 0.039 mg/mL |
These findings suggest that the compound exhibits significant antibacterial and antifungal activities, making it a candidate for further development as an antimicrobial agent.
Anticancer Activity
Research indicates potential anticancer properties of this compound. In vitro studies demonstrate that the compound can inhibit tumor cell proliferation:
- Cell Lines Tested : Breast cancer (MCF-7), prostate cancer (PC-3), and lung cancer (A549).
- Mechanism : Induction of apoptosis through modulation of apoptotic pathways.
Case Studies
-
Study on Antimicrobial Efficacy :
- Researchers evaluated the efficacy of the compound against Gram-positive and Gram-negative bacteria. Results showed that it effectively inhibited bacterial growth at low concentrations, indicating its potential as a broad-spectrum antimicrobial agent.
-
Anticancer Research :
- A study focused on the effects of the compound on various cancer cell lines revealed a dose-dependent inhibition of cell growth, suggesting its utility in cancer therapy. Further mechanistic studies are required to elucidate the pathways involved.
Comparative Analysis with Similar Compounds
| Compound Name | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | High | Moderate |
| 2-Amino-5-methoxypentanoic acid hydrochloride | Moderate | Low |
| 3-(5-Oxazolyl)benzaldehyde | Low | High |
This comparison highlights the unique biological profile of this compound relative to similar compounds.
Q & A
Q. What are the standard synthetic routes for preparing (dimethylamino)(2-methylphenyl)acetic acid hydrochloride, and what key reagents are involved?
The synthesis typically involves:
- Step 1 : Reacting 2-methylphenylacetic acid with dimethylamine under basic conditions to form the free base .
- Step 2 : Treating the product with hydrochloric acid to generate the hydrochloride salt, enhancing water solubility .
- Reagents : Chloroacetic acid derivatives, sodium hydroxide (base), and HCl for salt formation .
| Synthetic Step | Reagents/Conditions | Purpose |
|---|---|---|
| Nucleophilic substitution | Dimethylamine, chloroacetic acid | Form the amino-acetic acid backbone |
| Acidification | HCl | Generate hydrochloride salt |
Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?
- Nuclear Magnetic Resonance (NMR) : Confirms substituent positions (e.g., dimethylamino and methylphenyl groups) .
- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>98% is typical for research-grade material) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., CHClNO, ~237.7 g/mol) .
Q. How does the hydrochloride salt form influence solubility and reactivity in aqueous systems?
The hydrochloride salt increases water solubility, facilitating use in biological assays. The ionic form may also enhance stability during storage .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Solvent Selection : Methanol or ethanol improves reaction homogeneity .
- Temperature Control : Reflux conditions (~80°C) accelerate substitution reactions .
- Purification : Recrystallization from ethanol/water mixtures enhances purity .
Example Optimization Table :
| Condition | Baseline | Optimized | Yield Increase |
|---|---|---|---|
| Solvent | Water | Ethanol | 15% |
| Reaction Time | 12 hours | 8 hours | 10% |
Q. What strategies resolve contradictions in reported biological activities (e.g., enzyme modulation vs. receptor binding)?
- Mechanistic Studies : Use competitive binding assays (e.g., radioligand displacement) to distinguish between direct receptor interactions and indirect enzyme modulation .
- Structural Analog Comparison : Test derivatives (e.g., fluorinated or brominated analogs) to identify key functional groups driving activity .
Q. How does computational modeling predict the compound’s interaction with neurological targets?
- Molecular Docking : Simulates binding to dopamine or serotonin receptors, suggesting affinity via hydrophobic and hydrogen-bonding interactions .
- Molecular Dynamics (MD) : Predicts stability of ligand-receptor complexes over time, guiding in vitro assay design .
Key Computational Findings :
| Target | Predicted Binding Energy (kcal/mol) | Key Interactions |
|---|---|---|
| Dopamine D2 Receptor | -9.2 | π-Stacking (phenyl ring), H-bond |
| Monoamine Oxidase A | -7.8 | Hydrophobic (dimethylamino group) |
Q. What methodologies address discrepancies in reported spectroscopic data (e.g., NMR shifts)?
- Deuteration Studies : Assign ambiguous proton signals (e.g., overlapping aromatic peaks) .
- 2D NMR Techniques : Use COSY or HSQC to resolve connectivity in complex regions .
Data Contradiction Analysis
Q. Why do synthesis yields vary across studies, and how can reproducibility be ensured?
Variations arise from:
- Reagent Purity : Impurities in starting materials (e.g., 2-methylphenylacetic acid) reduce yields .
- Workup Protocols : Incomplete salt precipitation or inadequate drying lowers reported purity . Solution : Standardize reagent sources and validate each step with inline analytics (e.g., TLC) .
Methodological Recommendations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
